An In-Depth Technical Guide to (S)-Methyl Hexahydropyridazine-3-carboxylate: A Chiral Scaffold for Drug Discovery
An In-Depth Technical Guide to (S)-Methyl Hexahydropyridazine-3-carboxylate: A Chiral Scaffold for Drug Discovery
Abstract
(S)-Methyl hexahydropyridazine-3-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a conformationally restricted diamine mimic, it provides a valuable scaffold for arranging pharmacophoric elements in a defined three-dimensional space, a strategy known to enhance binding affinity and reduce the entropic penalty upon ligand-target binding[1]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. We delve into its synthetic utility, offering field-proven insights into its application and presenting a detailed experimental protocol for a key chemical transformation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this scaffold in their discovery programs.
Molecular Structure and Physicochemical Profile
(S)-Methyl hexahydropyridazine-3-carboxylate, often supplied as its hydrochloride salt for improved stability and handling, is a six-membered saturated ring containing a hydrazine (N-N) bond. The key structural features are the stereocenter at the C3 position, which dictates the (S)-configuration, and a methyl ester functional group that serves as a versatile handle for synthetic elaboration.
The hexahydropyridazine ring exists in a conformationally restrained state, typically adopting a chair-like conformation. This pre-organized structure is a desirable attribute in drug design, as it can mimic peptide turns or present substituents in specific spatial vectors, facilitating precise interactions with biological targets[2][3].
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// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; N2 [label="N", pos="-1.2,0.3!", fontcolor="#EA4335"]; C3 [label="C", pos="-1.2,-1!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.3!", fontcolor="#202124"];
// Substituent nodes H_N1 [label="H", pos="-0.3,1.7!", fontcolor="#5F6368"]; H_N2 [label="H", pos="-2,0.8!", fontcolor="#5F6368"]; S_C3 [label="(S)", pos="-2.2,-1.5!", fontcolor="#34A853", fontsize=18]; CO2Me_C [label="C", pos="-2.4,-1.7!", fontcolor="#202124"]; CO2Me_O1 [label="O", pos="-2.7,-2.5!", fontcolor="#EA4335"]; CO2Me_O2 [label="O", pos="-3.2,-1.2!", fontcolor="#EA4335"]; CO2Me_Me [label="CH₃", pos="-4.2,-1.0!", fontcolor="#202124"];
// Ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds N1 -- H_N1; N2 -- H_N2; C3 -- CO2Me_C; CO2Me_C -- CO2Me_O1 [label="=", arrowhead=none]; CO2Me_C -- CO2Me_O2; CO2Me_O2 -- CO2Me_Me;
// Caption caption [label="Structure of (S)-Methyl Hexahydropyridazine-3-carboxylate.", pos="0,-3.5!", fontsize=10]; } enddot Caption: Structure of (S)-Methyl Hexahydropyridazine-3-carboxylate.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
| Identifier | ||
| CAS Number | 380223-17-6 (for HCl salt) | [4] |
| Molecular Formula | C₆H₁₃ClN₂O₂ (HCl salt) | [4][5] |
| Molecular Weight | 180.63 g/mol (HCl salt) | [4][5] |
| Physical Properties | ||
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed, away from moisture | [4] |
| Computational Data | ||
| TPSA (Topological Polar Surface Area) | 50.36 Ų | [4] |
| LogP | -0.1622 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Chiral Control
The enantioselective synthesis of chiral cyclic hydrazines is a critical area of research, as these motifs are core structures in numerous bioactive molecules[6][7]. One of the most efficient strategies to access compounds like (S)-methyl hexahydropyridazine-3-carboxylate is through the asymmetric hydrogenation of a prochiral precursor, such as a cyclic N-acyl hydrazone.
The causality behind this choice of strategy lies in its efficiency and high level of stereocontrol. Transition metal catalysts, particularly those using earth-abundant metals like Nickel, paired with chiral ligands, can create a chiral environment that directs the delivery of hydrogen to one face of the C=N double bond, yielding the desired enantiomer with high purity[6][7][8].
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// Nodes Start [label="Prochiral Cyclic\nN-Acyl Hydrazone"]; Catalyst [label="Ni Catalyst\n(e.g., Ni-(S,S)-Ph-BPE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Hydrogen [label="H₂ (Hydrogen Gas)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., TFE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="(S)-Methyl Hexahydropyridazine-\n3-carboxylate Derivative", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> Reaction [label="Asymmetric\nHydrogenation", arrowhead=none]; Catalyst -> Reaction; Hydrogen -> Reaction; Solvent -> Reaction; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> Product;
// Layout {rank=same; Catalyst; Hydrogen; Solvent;} } enddot Caption: General workflow for asymmetric synthesis.
This method is highly desirable due to its potential for scalability and application in synthesizing complex molecules, such as RIP-1 kinase inhibitors, without loss of enantioselectivity[6][7][8]. Alternative enzymatic approaches using imine reductases (IREDs) are also emerging as powerful tools for the synthesis of cyclic hydrazines[9].
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-methyl hexahydropyridazine-3-carboxylate stems from the orthogonal reactivity of its three key components: the two nitrogen atoms of the hydrazine moiety and the methyl ester. This allows for selective and sequential functionalization to build molecular complexity.
-
N-Functionalization: The secondary amines can be readily functionalized via standard reactions such as acylation, alkylation, arylation, and sulfonylation. A critical technique is the selective protection of one nitrogen, typically with a tert-Butoxycarbonyl (Boc) group, which allows for the differential functionalization of the two nitrogens. This is fundamental for its use as a scaffold in peptidomimetics or as a linker in more complex drug modalities[2].
-
Ester Manipulation: The methyl ester at the C3 position is a versatile handle. It can be:
-
Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduced to a primary alcohol, providing a different point for diversification.
-
Directly converted to amides via aminolysis.
-
This dual reactivity makes the molecule an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The constrained nature of the ring ensures that substituents added to the nitrogens and the C3 position are held in a predictable spatial orientation[1].
dot graph "Derivatization_Pathways" { graph [splines=true, overlap=false]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="{(S)-Methyl Hexahydropyridazine-3-carboxylate | { N1-H | N2-H} | C3-CO₂Me}}", fillcolor="#E8F0FE"];
N1_Func [label="N1-Alkylation / Acylation", fillcolor="#FEF7E0"]; N2_Func [label="N2-Boc Protection", fillcolor="#FCE8E6"]; Ester_Func [label="Ester Hydrolysis / Amidation", fillcolor="#E6F4EA"];
Product1 [label="N1-Substituted Product"]; Product2 [label="Differentially Protected Scaffold"]; Product3 [label="C3-Amide / Acid Product"];
Core:n1 -> N1_Func -> Product1; Core:n2 -> N2_Func -> Product2; Core:c3 -> Ester_Func -> Product3; } enddot Caption: Key derivatization pathways for the scaffold.
Spectroscopic and Analytical Characterization
-
¹H NMR: The proton spectrum is expected to be complex. The diastereotopic protons on the saturated ring (C4, C5, C6) will appear as complex multiplets. The proton at the chiral center (C3) would likely be a multiplet coupled to adjacent protons. The N-H protons may appear as broad singlets, and the methyl ester will be a sharp singlet around 3.7 ppm.
-
¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms (C3, C4, C5, C6, the carbonyl carbon, and the methoxy carbon).
-
Mass Spectrometry: For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would show a prominent peak for the molecular ion [M+H]⁺ at m/z 145.10.
-
Chiral Analysis: Confirmation of enantiomeric purity (e.g., >99% ee) is critical and would be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.
Experimental Protocol: Selective N-Boc Protection
The ability to selectively protect one of the two ring nitrogens is the most crucial first step in utilizing this scaffold. The following protocol describes a standard, self-validating procedure for the mono-Boc protection of (S)-methyl hexahydropyridazine-3-carboxylate.
Objective: To synthesize (S)-1-tert-butyl 3-methyl hexahydropyridazine-1,3-dicarboxylate.
Materials:
-
(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-methyl hexahydropyridazine-3-carboxylate hydrochloride and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine dropwise. The hydrochloride salt will react with the base, liberating the free diamine in situ. Stir for 15-20 minutes. Causality: The base is required to neutralize the HCl salt and to scavenge the acid produced during the protection reaction.
-
Boc₂O Addition: Add a solution of Boc₂O in a small amount of DCM dropwise to the cold reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure mono-protected product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Perspectives
(S)-Methyl hexahydropyridazine-3-carboxylate is more than a simple chemical; it is a powerful tool for medicinal chemists. Its inherent conformational rigidity, combined with the potential for stereocontrolled synthesis and versatile functionalization, establishes it as a privileged scaffold in modern drug discovery[1][10]. By providing a pre-organized platform, it allows for the rational design of ligands with improved potency and selectivity. As synthetic methodologies for chiral hydrazines continue to advance[6], the accessibility and application of this and related building blocks are poised to expand, paving the way for the discovery of next-generation therapeutics.
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 4. chemscene.com [chemscene.com]
- 5. Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride 95% | CAS: 380223-17-6 | AChemBlock [achemblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
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